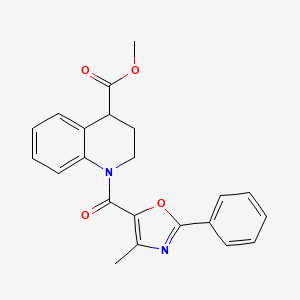
methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure with an oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the quinoline structure, and finally, the esterification to introduce the methyl ester group.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-aminoketone and a carboxylic acid derivative under acidic or basic conditions.
Quinoline Formation: The quinoline core can be constructed via a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole or quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and quinoline moieties can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-2H-quinoline-4-carboxylate: Similar structure but lacks the dihydro component.
Ethyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-14-19(28-20(23-14)15-8-4-3-5-9-15)21(25)24-13-12-17(22(26)27-2)16-10-6-7-11-18(16)24/h3-11,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDSJSZYNPXJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C4=CC=CC=C43)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














